N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide
説明
特性
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN6O3/c1-7(16-10-12(22)17-13(23)20-18-10)11(21)19-15-6-8-2-4-9(14)5-3-8/h2-7H,1H3,(H,16,18)(H,19,21)(H2,17,20,22,23)/b15-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZBLLKXYVUEHA-GIDUJCDVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)Br)NC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)Br)NC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of MFCD01847514 are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers. The identification of its targets would require further experimental studies.
Mode of Action
Generally, drugs exert their effects by binding to receptors, which are cellular components that produce cellular action when bound to a drug. .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs. Understanding the pathways affected by MFCD01847514 would require more detailed studies on its mechanism of action and its interaction with cellular components.
Action Environment
Environmental factors can significantly impact a drug’s action, including temperature, pH, and the presence of other molecules. More research would be needed to understand how such factors influence the action of MFCD01847514.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Key Triazinone-Hydrazide Derivatives
Structural Differences and Implications
- Substituent Effects: The 4-bromo group in the target compound enhances halogen bonding and hydrophobic interactions compared to the 4-CF₃ group in Analog 2, which introduces strong electron-withdrawing effects .
- Core Modifications: The triazinone ring in all compounds serves as a hydrogen-bond acceptor, crucial for interactions with enzymes like dihydrofolate reductase (DHFR) . Analog 3 replaces the triazinone’s ketone with hydroxyl groups, reducing stability but improving antioxidant activity .
Physicochemical Properties
Q & A
Q. What are the critical steps in synthesizing N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide?
- Methodological Answer : The synthesis typically involves:
- Triazine Ring Formation : Cyclization of precursors like 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-amine under controlled pH and temperature .
- Condensation Reaction : Reaction of 4-bromobenzaldehyde with the hydrazide derivative in ethanol or methanol, catalyzed by glacial acetic acid, under reflux conditions .
- Purification : Use of recrystallization (ethanol/water) or column chromatography to isolate the final product .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to confirm proton environments and carbon frameworks (e.g., hydrazone -C=N-NH- linkage at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detection of functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for triazinone) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates (IC50 calculations) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Antimicrobial Testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance condensation efficiency compared to ethanol .
- Catalyst Screening : Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) for faster imine formation .
- Temperature Control : Reflux at 80–90°C for 6–8 hours maximizes hydrazone linkage formation .
- Real-Time Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress .
Q. What computational strategies elucidate its mechanism of action?
- Methodological Answer :
- Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) using AutoDock Vina to identify key interactions (e.g., H-bonding with triazinone) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
- QSAR Modeling : Correlate substituent effects (e.g., bromo vs. nitro groups) with bioactivity using Hammett constants .
Q. How can contradictory data in biological activity be resolved?
- Methodological Answer :
- Dose-Response Replication : Repeat assays across multiple cell lines (e.g., HT-29 vs. HepG2) to confirm specificity .
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
- Off-Target Profiling : Screen against unrelated enzymes (e.g., acetylcholinesterase) to identify non-specific effects .
Q. What strategies differentiate this compound from structurally similar analogs?
- Methodological Answer :
- Comparative XRD Analysis : Resolve crystal structures to highlight unique dihedral angles in the bromobenzylidene moiety .
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or CH3) and compare IC50 values in kinase inhibition assays .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess stability differences .
Data Contradiction Analysis Example
Scenario : Conflicting cytotoxicity results in two independent studies.
- Hypothesis 1 : Variability in cell culture conditions (e.g., serum concentration).
- Resolution : Standardize protocols (e.g., 10% FBS in DMEM) and use identical passage numbers .
- Hypothesis 2 : Impurity in compound batches.
- Resolution : Re-characterize via HPLC (purity >95%) and repeat assays .
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